Cyclopentanecarbonyl chloride
Overview
Description
Cyclopentanecarbonyl chloride is a chemical compound with the molecular formula C6H9ClO . Its average mass is 132.588 Da and its monoisotopic mass is 132.034195 Da .
Molecular Structure Analysis
The molecular structure of Cyclopentanecarbonyl chloride consists of a cyclopentane ring attached to a carbonyl (C=O) group and a chloride (Cl) atom . The IUPAC Standard InChI for this compound is InChI=1S/C6H9ClO/c7-6(8)5-3-1-2-4-5/h5H,1-4H2 .Physical And Chemical Properties Analysis
Cyclopentanecarbonyl chloride has a molecular weight of 132.588 . It’s important to note that this compound reacts with water .Scientific Research Applications
1. Supramolecular Chemistry
Cyclopentanecarbonyl chloride is studied in supramolecular chemistry for its ability to form molecular capsules. For instance, coordination of cyclopentano cucurbit[5]uril with alkali cations in the presence of tetrachloridezicate anions has been investigated. This research reveals how different cations influence the formation of molecular capsules and assemblies, with potential applications in molecular recognition and catalysis (Wei et al., 2016).
2. Supramolecular Assemblies
In a similar context, cyclopentanecarbonyl chloride is part of studies exploring the formation of supramolecular assemblies with alkaline earth cations. These studies highlight how different cations can lead to the formation of unique molecular structures, which could have applications in areas like material science and nanotechnology (Wei et al., 2016).
3. Chemical Transformations
Research on cyclopentanecarbonyl chloride also includes its behavior in chemical transformations. For example, studies on the fragmentation and rearrangement of related carbene compounds in various solvents provide insights into the reaction mechanisms and potential synthetic applications (Moss et al., 2004).
4. Surface Modification
The compound is also relevant in the modification of surfaces. Research has been conducted on transforming polyvinyl chloride surface layers into insulating layers, which has implications for material science, particularly in the field of chemical encapsulation and the development of advanced materials (Fridman et al., 2015).
Safety And Hazards
properties
IUPAC Name |
cyclopentanecarbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO/c7-6(8)5-3-1-2-4-5/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPUZBYKXNKSDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10196448 | |
Record name | Cyclopentanecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10196448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentanecarbonyl chloride | |
CAS RN |
4524-93-0 | |
Record name | Cyclopentanecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4524-93-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopentanecarbonyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004524930 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopentanecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10196448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclopentanecarbonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.598 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CYCLOPENTANECARBONYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HZV3Z32TX8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is a key application of cyclopentanecarbonyl chloride in material science?
A1: Cyclopentanecarbonyl chloride is a crucial monomer in synthesizing semi-aromatic polyamide reverse osmosis membranes (ROMs). [] It reacts with m-phenylenediamine (MPD) via interfacial polymerization to form these membranes, which demonstrate promising desalination properties. []
Q2: How does the structure of cyclopentanecarbonyl chloride relate to its use in synthesizing biologically active compounds?
A2: Cyclopentanecarbonyl chloride acts as a building block in synthesizing carbocyclic tiazofurin, a potential anti-cancer agent. [] Its structure allows it to react with specific intermediates derived from benzyl β-aminopenicillanate 1β-oxide, ultimately leading to the target molecule and its enantiomer. [] This highlights the utility of cyclopentanecarbonyl chloride in constructing complex molecules with potential biological activity.
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